molecular formula C11H13NO B15359759 2-ethyl-5-methyl-3H-isoindol-1-one

2-ethyl-5-methyl-3H-isoindol-1-one

Cat. No.: B15359759
M. Wt: 175.23 g/mol
InChI Key: IEMAAXVDDRMTBV-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-3H-isoindol-1-one is a heterocyclic organic compound belonging to the isoindolone family This compound features a fused ring structure consisting of a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-ethyl-5-methyl-1H-indole-3-carboxylic acid using reagents such as thionyl chloride (SOCl₂) and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methyl-3H-isoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted isoindolones.

Scientific Research Applications

2-Ethyl-5-methyl-3H-isoindol-1-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-5-methyl-3H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparison with Similar Compounds

  • 2-ethyl-3H-isoindol-1-one

  • 5-methyl-3H-isoindol-1-one

  • 2-methyl-3H-isoindol-1-one

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-5-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO/c1-3-12-7-9-6-8(2)4-5-10(9)11(12)13/h4-6H,3,7H2,1-2H3

InChI Key

IEMAAXVDDRMTBV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)C

Origin of Product

United States

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